3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol
Description
3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol (C₅H₁₀F₃NO, MW 157.13) is a fluorinated amino alcohol with a branched carbon chain. It is synthesized via multi-step routes, including the deprotection of benzyl carbamates using palladium(II) hydroxide under hydrogen, yielding an 80% isolated yield as a hydrochloride salt . Its stereochemical purity is challenging due to diastereomeric mixtures, prompting modified protocols for safer and more efficient synthesis . The compound serves as a key intermediate in pharmaceuticals, notably in the synthesis of elastase inhibitors like ZD-08925.13 .
Properties
IUPAC Name |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXBVHOIDJALEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161787-73-1 | |
| Record name | 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol typically involves the introduction of the trifluoromethyl group and the amino group onto a suitable precursor. One common method involves the reaction of a trifluoromethyl ketone with an amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Secondary amines, primary alcohols
Substitution Products: Various substituted amines and alcohols
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances biological activity, making it particularly valuable in developing drugs targeting neurological disorders. Research indicates that compounds derived from 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol exhibit neuroprotective effects and may reduce oxidative stress in neuronal cells .
Case Studies
- Neurological Disorders : A study demonstrated the efficacy of derivatives in mitigating symptoms associated with diseases like Alzheimer's and Parkinson's by modulating neurotransmitter activity.
- Metabolic Disorders : The compound has been explored for its potential to treat type II diabetes and obesity by influencing metabolic pathways .
Agrochemical Formulations
In agrochemistry, this compound is utilized to enhance the efficacy of pest control products. Its unique chemical properties allow for improved interaction with target pests while minimizing environmental impact .
Data Table: Agrochemical Applications
| Application Type | Description | Benefits |
|---|---|---|
| Insecticides | Enhances effectiveness against specific pests | Reduced chemical usage |
| Herbicides | Improves selectivity and potency | Increased crop yield |
| Fungicides | Targets fungal pathogens more effectively | Lower environmental toxicity |
Biochemical Research
Researchers employ this compound in studies related to amino acid metabolism and protein synthesis. Its structural characteristics provide insights into cellular processes and potential therapeutic targets .
Key Findings
- The compound's interactions with biomolecules can reveal mechanisms underlying metabolic diseases.
- It serves as a model for studying amino acid derivatives' roles in cellular signaling pathways.
Synthesis of Fluorinated Compounds
The trifluoromethyl group in this compound makes it a valuable building block for synthesizing other fluorinated compounds. These compounds are critical in medicinal chemistry due to their enhanced drug properties .
Applications in Medicinal Chemistry
Fluorinated compounds synthesized from this intermediate have shown improved pharmacokinetic profiles and increased binding affinity to biological targets.
Material Science
In material science, the unique properties of this compound are explored for developing advanced materials such as polymers with enhanced thermal stability and chemical resistance. These materials are suitable for various industrial applications .
Potential Applications
- Coatings : Development of protective coatings that withstand harsh environments.
- Composites : Use in composite materials for aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Industrial and Research Utility
- The target compound’s role in ZD-08925.13 synthesis underscores its value in enzyme inhibition, unlike 3-amino-1,1,1-trifluoropropan-2-ol, which lacks documented therapeutic applications .
- 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol (C₆H₆F₆O) features an unsaturated chain, enabling diverse functionalization in organic synthesis .
Biological Activity
3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol (also known as (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol) is a chiral compound characterized by the presence of a trifluoromethyl group and an amino alcohol structure. Its molecular formula is with a molecular weight of 171.16 g/mol. This compound has garnered attention due to its unique properties and potential biological activities.
Chemical Structure and Properties
The structural features of this compound include:
| Feature | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.16 g/mol |
| Chiral Centers | Two chiral centers at positions 2 and 3 |
| Functional Groups | Amino group and hydroxyl group |
| Trifluoromethyl Group | Enhances lipophilicity and biological interactions |
The presence of the trifluoromethyl group significantly enhances the lipophilicity of the compound, which can affect its interaction with biological membranes and proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, which may be attributed to its ability to disrupt bacterial membranes due to increased hydrophobicity from the trifluoromethyl group.
Interaction with Biological Targets
The mechanism of action involves interactions with specific molecular targets. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. This interaction is crucial in contexts such as enzyme inhibition or receptor modulation .
Potential Therapeutic Applications
The compound has potential applications in various therapeutic areas due to its unique chemical properties:
- Neurological Disorders : Its interaction with G protein-coupled receptors (GPCRs) suggests potential roles in treating conditions like multiple sclerosis .
- Inflammation : The compound may also influence inflammatory pathways, making it a candidate for anti-inflammatory therapies .
Study on Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. The study concluded that the compound's mechanism likely involves membrane disruption.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neuroinflammation. It was observed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured microglia, suggesting a modulatory effect on inflammatory responses in the central nervous system .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3S)-1,1,1-Trifluoro-3-amino-4-methyl-2-pentanol | Similar trifluoromethyl group | Variable activity based on stereochemistry |
| 4-Amino-2-trifluoromethylphenol | Aromatic structure with amino group | Antimicrobial properties |
| 2-Amino-4-trifluoromethylbutanoic acid | Aliphatic amino acid structure | Different functional groups affecting solubility |
The unique combination of the trifluoromethyl group and amino alcohol functionality in this compound contributes to its distinct reactivity patterns and biological activities compared to its analogs .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol?
- Methodological Answer : The synthesis involves multi-step routes, often starting with fluorinated precursors. Key steps include nucleophilic substitution for trifluoromethyl group introduction and stereoselective reduction for amino alcohol formation. Critical parameters include:
- Temperature : 0–25°C for nitro group reduction to avoid side reactions .
- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
- Catalysts : Palladium on carbon (Pd/C) or sodium cyanoborohydride for reductive amination .
- Techniques : Continuous flow reactors improve yield (up to 85%) and purity (>98%) by optimizing residence time and mixing .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 0–25°C | Minimizes decomposition | |
| Solvent | THF/EtOAc | Enhances solubility | |
| Catalyst | Pd/C or NaBH3CN | Improves selectivity |
Q. How can researchers characterize the enantiomeric purity of this compound?
- Methodological Answer : Enantiomeric purity is assessed using:
- Chiral HPLC : Utilizes columns like Chiralpak AD-H with hexane/isopropanol mobile phases. Retention time differences ≥2 min confirm enantiomer separation .
- NMR Spectroscopy : Mosher’s ester derivatization with (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) clarifies absolute configuration .
- Optical Rotation : Specific rotation values (e.g., [α]D²⁵ = +15° to +20°) validate stereochemical consistency .
Q. What factors influence the stability of this compound under experimental conditions?
- Methodological Answer : Stability is affected by:
- pH : Degrades rapidly in acidic conditions (pH <3) via amino group protonation .
- Temperature : Store at –20°C to prevent racemization .
- Light : UV exposure triggers fluorine-carbon bond cleavage; use amber vials .
Advanced Research Questions
Q. How do enantiomeric forms of this compound affect biological activity and target interactions?
- Methodological Answer : Enantiomers exhibit divergent binding affinities. For example:
Q. Table 2: Enantiomer Comparison
| Enantiomer | Target Protein | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| (2S,3S) | CYP51 (C. albicans) | 0.8 µM | |
| (2R,3R) | CYP51 (C. albicans) | 8.2 µM |
Q. What computational methods predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS simulations (AMBER force field) model ligand-protein stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Gaussian09 calculations assess fluorine’s electronegativity effects on transition-state stabilization in enzyme inhibition .
Q. How does the structure-activity relationship (SAR) of this compound compare to similar fluorinated amino alcohols?
- Methodological Answer : Key SAR insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
